molecular formula C29H27F3N6O B1192932 GZD824 CAS No. 1257628-77-5

GZD824

Cat. No.: B1192932
CAS No.: 1257628-77-5
M. Wt: 532.6 g/mol
InChI Key: TZKBVRDEOITLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of GZD824 is the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase . This kinase plays a crucial role in the pathogenesis of chronic myelogenous leukemia (CML). This compound is particularly effective against a broad spectrum of Bcr-Abl mutants, including the T315I mutation, which confers resistance against all first- and second-generation tyrosine kinase inhibitors .

Mode of Action

This compound acts as an ATP binding-site inhibitor of the wild type Bcr-Abl kinase and its mutants . It binds tightly to Bcr-Abl (WT) and Bcr-Abl (T315I) with Kd values of 0.32 and 0.71 nM, respectively . This binding inhibits the kinase functions of Bcr-Abl, thereby suppressing the proliferation of Bcr-Abl-positive cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the SRC kinase and PI3K/AKT pathways, which are critical for cell survival and proliferation . By inhibiting these pathways, this compound suppresses the growth of human B cell precursor acute lymphoblastic leukemia cells .

Additionally, this compound inhibits the General Control Non-derepressible 2 (GCN2) pathway in cancer cells . GCN2 drives cellular adaptation to amino acid limitation by activating the integrated stress response that induces Activating Transcription Factor 4 (ATF4) . This compound suppresses GCN2 activation, eIF2α phosphorylation, and ATF4 induction during amino acid starvation stress .

Pharmacokinetics

This compound has good oral bioavailability (48.7%) and a reasonable half-life (10.6 hours), which makes it suitable for oral administration . These properties contribute to its promising in vivo antitumor efficacy .

Result of Action

At the molecular level, this compound decreases cell viability, induces cell-cycle arrest, and causes apoptosis in pre-B ALL cells . At the cellular level, this compound sensitizes certain cancer cells to amino acid starvation stress, similar to ATF4 knockdown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HQP1351 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves advanced organic chemistry techniques to ensure the formation of the desired molecular structure with high purity and yield .

Industrial Production Methods

Industrial production of HQP1351 follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The production process involves large-scale synthesis, purification, and formulation steps, which are optimized for efficiency and cost-effectiveness. The exact industrial methods are proprietary and protected by patents .

Chemical Reactions Analysis

Types of Reactions

HQP1351 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

Scientific Research Applications

HQP1351 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HQP1351

HQP1351 is unique in its ability to overcome resistance conferred by the T315I mutation, which is a significant challenge in the treatment of chronic myeloid leukemia. Its efficacy and safety profile make it a promising therapeutic option for patients who have failed other tyrosine kinase inhibitors .

Biological Activity

GZD824 is a novel compound with significant biological activity, particularly in the context of cancer treatment. It has been identified as a potent inhibitor of various kinases, including BCR-ABL, and exhibits effects on multiple signaling pathways associated with cancer cell survival and proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific cancer types, and relevant research findings.

This compound operates through several key mechanisms:

  • Inhibition of SRC Kinase and PI3K/AKT Pathways : this compound has been shown to suppress the growth of human B cell precursor acute lymphoblastic leukemia (pre-B ALL) cells by inhibiting the SRC kinase and the PI3K/AKT signaling pathways. This inhibition leads to decreased expression of anti-apoptotic proteins such as BCL-XL and CCND1, while upregulating pro-apoptotic markers like CCKN1A .
  • Induction of Apoptosis : In studies involving pre-B ALL cell lines (NALM6 and SUPB15), this compound treatment resulted in increased apoptotic cell populations. Specifically, this compound induced apoptosis in primary pre-B ALL cells from patients, demonstrating its potential as a targeted therapy for this type of leukemia .
  • GCN2 Kinase Inhibition : Recent research indicates that this compound also inhibits the general control nonderepressible 2 (GCN2) kinase, which plays a crucial role in cellular adaptation to amino acid starvation. By inhibiting GCN2, this compound sensitizes cancer cells to stress conditions, enhancing its therapeutic potential .

Case Studies and Experimental Data

  • Pre-B ALL Cell Lines :
    • Cell Cycle Analysis : Treatment with this compound at concentrations of 500 nM and 3 μM altered the cell cycle distribution in NALM6 and SUPB15 cells, significantly increasing the proportion of cells in the G0/G1 phase .
    • Apoptosis Rates : In primary pre-B ALL samples from five patients, this compound treatment led to increased apoptosis rates across all samples, with greater efficacy observed in Philadelphia chromosome-negative (Ph-) cells compared to Ph+ cells .
  • GCN2 Pathway Studies :
    • In a study examining amino acid starvation responses, this compound was identified as a selective inhibitor of GCN2. It suppressed eIF2α phosphorylation and ATF4 induction during stress conditions, indicating its role in modulating cellular stress responses .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other known inhibitors:

CompoundTarget KinasesMain ActionsNotable Effects
This compoundBCR-ABL, SRC, GCN2Inhibition of proliferation and induction of apoptosisEffective against pre-B ALL; sensitizes cells to stress
ImatinibBCR-ABLInhibition of BCR-ABL signalingStandard treatment for CML
NilotinibBCR-ABLPotent inhibition of BCR-ABL mutantsUsed for resistant CML cases
DasatinibBCR-ABL, SRCBroad-spectrum kinase inhibitionEffective against various leukemias

Properties

IUPAC Name

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKBVRDEOITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257628-77-5
Record name Olverembatinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HQP1351
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16185
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLVEREMBATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.